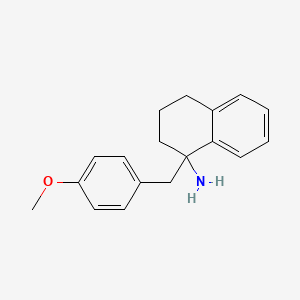
2-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-クロロフェニル)-1,2,3,4-テトラヒドロキノリン-4-アミンは、テトラヒドロキノリン類に属する化学化合物です。これらの化合物は、多様な生物活性を持ち、医薬品化学における潜在的な用途が知られています。構造中にクロロフェニル基が存在することにより、化学反応性と生物活性が向上しています。
準備方法
合成経路と反応条件
2-(3-クロロフェニル)-1,2,3,4-テトラヒドロキノリン-4-アミンの合成は、通常、適切な前駆体を特定の条件下で環化させることから始まります。一般的な方法の1つは、ピクテート・シュペンガー反応であり、芳香族アルデヒドとアミンを酸触媒の存在下で反応させてテトラヒドロキノリンコアを形成します。クロロフェニル基は、クロロベンゼン誘導体を使用した置換反応によって導入することができます。
工業生産方法
この化合物の工業生産には、中間体の調製とその後の環化を含む、複数段階の合成プロセスが用いられる場合があります。反応条件は、最終生成物の高収率と高純度を確保するために最適化されます。これらのプロセスで使用される一般的な試薬には、酸、塩基、トルエンまたはエタノールなどの溶媒が含まれます。
化学反応解析
反応の種類
2-(3-クロロフェニル)-1,2,3,4-テトラヒドロキノリン-4-アミンは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてキノリン誘導体になることがあります。
還元: 還元反応により、さまざまなアミン誘導体に変化させることができます。
置換: クロロフェニル基は、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件で使用します。
還元: パラジウム触媒の存在下で水素ガスを使用します。
置換: 塩基性条件下で、アミンやチオールなどの求核試薬を使用します。
主な生成物
酸化: キノリン誘導体。
還元: さまざまなアミン誘導体。
置換: 置換テトラヒドロキノリン。
科学研究での応用
2-(3-クロロフェニル)-1,2,3,4-テトラヒドロキノリン-4-アミンは、科学研究でさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。
医学: さまざまな病気の治療における潜在的な治療効果について調査されています。
工業: 新しい材料や化学プロセスの開発に使用されます。
化学反応の分析
Types of Reactions
2-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted tetrahydroquinolines.
科学的研究の応用
2-(3-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
特性
分子式 |
C15H15ClN2 |
|---|---|
分子量 |
258.74 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C15H15ClN2/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-8,13,15,18H,9,17H2 |
InChIキー |
DODHOZRWIDTSRB-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC=CC=C2NC1C3=CC(=CC=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11853561.png)










![5-Phenyl-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-5-ol](/img/structure/B11853622.png)
![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)

